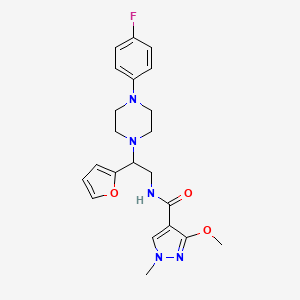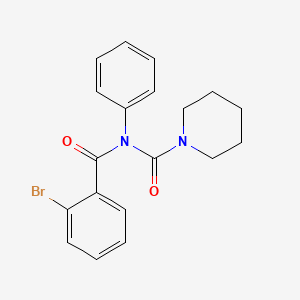
N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide” is a compound that likely contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also contains a phenyl group and a carboxamide group, which are also common in many organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a bromobenzoyl chloride with an amine to form the amide bond . The specific synthesis would depend on the exact structure of the compound and the starting materials available.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure.
Chemical Reactions Analysis
The bromine atom in the bromobenzoyl group is likely to be reactive and could undergo various reactions such as substitution or elimination . The amide group could also participate in reactions, particularly under acidic or basic conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .
Scientific Research Applications
Versatility in Medicinal Chemistry
The N-phenylpiperazine subunit, closely related to the chemical structure of N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide, is recognized for its versatility in the field of medicinal chemistry. This scaffold has shown druglikeness, especially in the treatment of CNS disorders. While it's predominantly seen as a CNS structure, its molecular template opens doors for novel therapeutic fields beyond its current applications. Its adaptability, including the modulation of basicity and substitution pattern of the aromatic ring, can lead to pharmacokinetic and pharmacodynamic improvements across various therapeutic areas, making it a promising candidate for diversification in drug development (Maia et al., 2012).
Environmental Presence and Impact
Parabens, structurally similar to N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide, are extensively used as preservatives in various products. Despite their biodegradable nature, they are ubiquitously present in surface water and sediments, attributable to continuous consumption and environmental introduction. The predominance of methylparaben and propylparaben, reflecting their prevalence in consumer products, and the formation of halogenated by-products through reaction with free chlorine, necessitate a deeper understanding of their environmental fate and potential toxicity (Haman et al., 2015).
Therapeutic and Synthetic Applications
Radical cyclizations, a methodology relevant to the synthesis of compounds like N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide, have been pivotal in constructing carbo- and heterocyclic compounds, including natural products. Control over the regiochemistry of these cyclizations has been influential in synthesizing various therapeutically significant materials. The understanding of reaction temperature and the nature of radical precursors’ preferred conformation has been crucial in controlling the regiochemistry, thus broadening the scope of synthesizing physiologically active compounds (Ishibashi & Tamura, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c20-17-12-6-5-11-16(17)18(23)22(15-9-3-1-4-10-15)19(24)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXITNPHIBESRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

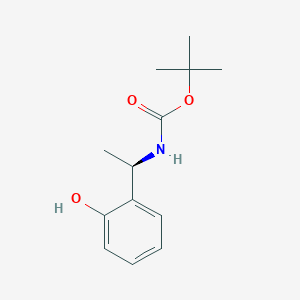

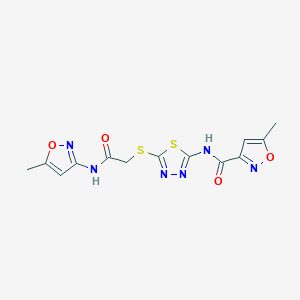
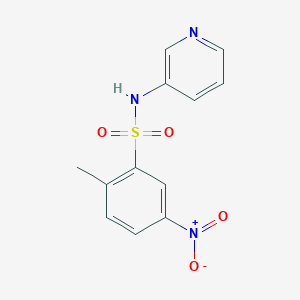
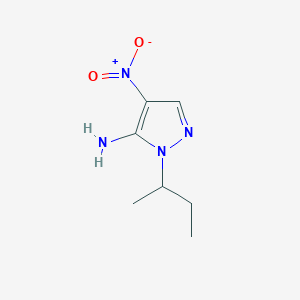

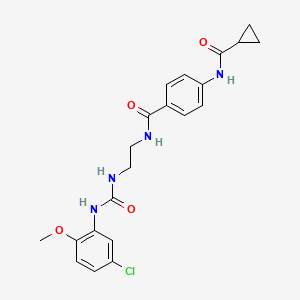
![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)

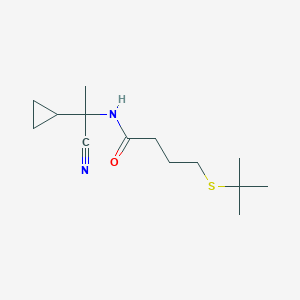
![ethyl 2-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetate](/img/structure/B2626174.png)
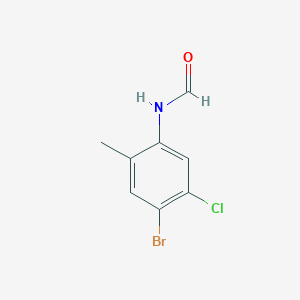
![(4-Butoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626176.png)
